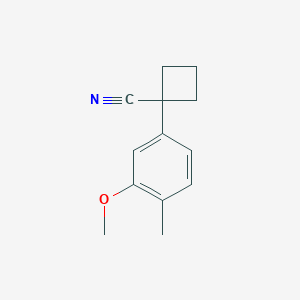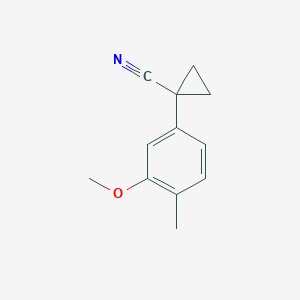
5-(Thiophen-3-yl)pyrimidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiophen-3-yl)pyrimidin-2-ol is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. Thiophene is a sulfur-containing five-membered ring, while pyrimidine is a nitrogen-containing six-membered ring. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrimidin-2-ol can be achieved through several methods. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction produces 4-substituted-6-thiophenopyrimidines, which can then be further modified to obtain the desired compound .
Another method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative. This derivative can then be converted to this compound through various chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the preparation of the starting materials, the cyclization or condensation reactions, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
5-(Thiophen-3-yl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can yield a wide range of substituted pyrimidine and thiophene derivatives.
科学的研究の応用
5-(Thiophen-3-yl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-(Thiophen-3-yl)pyrimidin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
In terms of its cytotoxic activity, the compound can induce apoptosis in cancer cells by activating various signaling pathways and inhibiting key enzymes involved in cell proliferation .
類似化合物との比較
5-(Thiophen-3-yl)pyrimidin-2-ol can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities, including anti-inflammatory and antimicrobial properties.
Pyrimidine derivatives: These compounds contain a pyrimidine ring and are known for their anticancer and antiviral activities.
The uniqueness of this compound lies in the combination of both thiophene and pyrimidine rings, which can lead to enhanced biological activities and unique chemical properties.
Similar Compounds
- 4-(Thiophen-2-yl)pyrimidine
- 6-(Thiophen-2-yl)pyrimidine
- 2-(Thiophen-2-yl)pyrimidine
- 4-(Thiophen-3-yl)pyrimidine
These compounds share structural similarities with this compound and exhibit comparable biological activities.
特性
CAS番号 |
1111113-74-6 |
|---|---|
分子式 |
C8H6N2OS |
分子量 |
178.21 g/mol |
IUPAC名 |
5-thiophen-3-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-3-7(4-10-8)6-1-2-12-5-6/h1-5H,(H,9,10,11) |
InChIキー |
LVSXKHUUGPIHCV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CNC(=O)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)





![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)


![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)
